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Introduction

1,4-Disilabutane (H3SiCH2CH2SiH3), a volatile organosilicon compound, is a promising
precursor for the deposition of silicon-containing thin films in semiconductor manufacturing. Its
molecular structure, containing both silicon and carbon, makes it a candidate for the chemical
vapor deposition (CVD) of materials such as silicon carbide (SiC) and carbon-doped silicon.
This document provides an overview of its applications, quantitative data on film properties,
and detailed experimental protocols for its use in a laboratory setting.

Key Applications

In the field of semiconductor manufacturing, 1,4-disilabutane serves as a precursor for the
synthesis of silicon-based materials.[1] It is particularly noted for its potential in creating
advanced coatings and contributing to the fabrication of electronic components with enhanced
durability and efficiency.[1] The primary application lies in its use as a single-source precursor
in CVD processes to grow silicon carbide and carbon-doped silicon films. The presence of a
direct Si-C backbone within the molecule is advantageous for achieving specific film
stoichiometries.

Chemical and Physical Properties
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A clear understanding of the physical and chemical properties of 1,4-disilabutane is crucial for
its safe handling and effective use in deposition processes.

Property Value

Molecular Formula C2H10Si2

Molecular Weight 90.27 g/mol [1][2]
Boiling Point 45-46 °C[1]

Melting Point -15 °C[1]

Density 0.697 g/cm?3[1]
Appearance Straw-colored liquid[2]
Purity Typically 97%[2]

Quantitative Data on Film Deposition

While extensive quantitative data for films deposited using 1,4-disilabutane is not widely
published, some information is available regarding its use in forming carbon-doped silicon films.

. Deposition Carbon
Film Type Precursor Reference
Method Content (%)
Carbon-doped o -
1,4-Disilabutane Not Specified 0.2-1.7 [2]

Silicon

Experimental Protocols

The following sections provide detailed protocols for the synthesis of 1,4-disilabutane and a
general procedure for its application in a low-pressure chemical vapor deposition (LPCVD)
process for silicon carbide films. It is important to note that the LPCVD protocol is a
representative example based on methodologies for similar disilabutane precursors, as
specific, detailed protocols for 1,4-disilabutane are not readily available in published literature.

Synthesis of 1,4-Disilabutane
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This protocol describes the synthesis of 1,4-disilabutane from 1,2-bis(trichlorosilyl)ethane.

Materials:

1,2-bis(trichlorosilyl)ethane

Lithium aluminum hydride (LAH)

Tetraglyme (dried)

3-liter, 3-necked flask with overhead stirrer and thermocouple

200 ml receiver flask

Dry ice condenser

Nitrogen source

Cannula

Procedure:

Assemble and oven-dry the 3-liter flask, overhead stirrer, thermocouple, Claisen head,
transfer tube, and receiver flask with a dry ice condenser.

Flush the entire apparatus with nitrogen.

Add one liter of dried tetraglyme to the 3-liter flask via cannula.

Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.

Dissolve 400g (1.35 moles) of 1,2-bis(trichlorosilyl)ethane in 400 ml of tetraglyme.

Add the 1,2-bis(trichlorosilyl)ethane solution to the LAH slurry in the main flask via cannula
over a period of 3 hours.

Monitor the reaction temperature, ensuring it does not exceed 70°C.
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e The 1,4-disilabutane product will distill out of the reaction mixture and collect in the cooled
receiving flask.

e Atypical yield is approximately 102 grams (84%).[3]

Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbide (SiC) Films

This protocol provides a general workflow for the deposition of SiC thin films using 1,4-
disilabutane as a single-source precursor in an LPCVD system.

Materials and Equipment:

e 1,4-disilabutane precursor

 Silicon wafers (substrate)

e LPCVD reactor with a quartz tube furnace

e Vacuum system

e Mass flow controllers

« Inert carrier gas (e.g., Argon, Nitrogen)

Standard wafer cleaning reagents (e.g., RCA clean)

Procedure:

e Substrate Preparation:

o Perform a standard cleaning procedure (e.g., RCA clean) on the silicon wafers to remove
any organic and inorganic contaminants.

o Dry the wafers thoroughly using a nitrogen gun.

o Load the cleaned wafers into the LPCVD reactor.

e Precursor Handling and Delivery:
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o 1,4-disilabutane is a liquid at room temperature. It should be contained in a stainless-
steel bubbler.

o Heat the bubbler to a controlled temperature to achieve a stable vapor pressure. The
optimal temperature will depend on the specific system but is a critical parameter to
control.

o Use a mass flow controller to precisely regulate the flow of an inert carrier gas through the
bubbler to transport the precursor vapor to the reaction chamber.

e Deposition Process:

[¢]

Evacuate the reaction chamber to the desired base pressure.

[¢]

Heat the furnace to the target deposition temperature. A typical range for SiC deposition
using similar precursors is 800-1200°C.

o

Once the temperature has stabilized, introduce the carrier gas containing the 1,4-
disilabutane vapor into the reaction chamber.

o

Maintain a constant pressure within the reactor during deposition.

[e]

The deposition time will determine the final thickness of the SiC film.
e Post-Deposition:
o After the desired deposition time, stop the flow of the precursor.
o Cool the reactor to room temperature under a continuous flow of the inert carrier gas.

o Vent the chamber to atmospheric pressure with the inert gas and unload the coated
wafers.

¢ Film Characterization:

o Analyze the deposited SiC films using appropriate techniques such as ellipsometry (for
thickness), X-ray diffraction (for crystallinity), and scanning electron microscopy (for
surface morphology).
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Visualizations

Synthesis Workflow for 1,4-Disilabutane
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Caption: Workflow for the synthesis of 1,4-disilabutane.

General CVD Experimental Workflow
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Caption: General experimental workflow for CVD using 1,4-disilabutane.
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Caption: Influence of CVD parameters on film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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